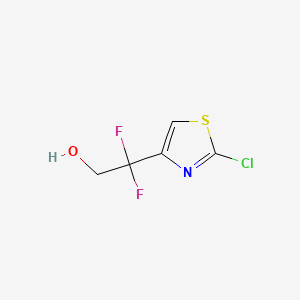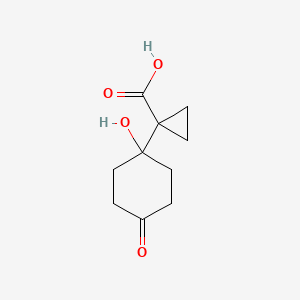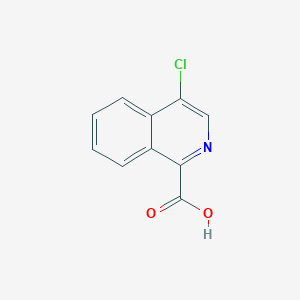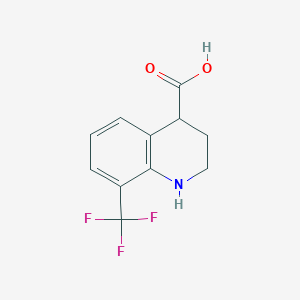
8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine and methylsulfanyl groups in its structure suggests that it may have unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of 8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzoxazepine core, followed by the introduction of the bromine and methylsulfanyl groups. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and safety.
Análisis De Reacciones Químicas
8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to the free base form using aqueous base.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of 8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the bromine and methylsulfanyl groups may influence its binding affinity and selectivity towards these targets. For example, it may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
8-Bromo-6-(methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can be compared with other similar compounds, such as:
6-(Methylsulfanyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Lacks the methylsulfanyl group, which may affect its chemical properties and interactions with molecular targets.
6-(Methylsulfanyl)-8-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride: Contains a chlorine atom instead of bromine, which may influence its chemical and biological properties.
The uniqueness of this compound lies in the combination of the bromine and methylsulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C10H13BrClNOS |
|---|---|
Peso molecular |
310.64 g/mol |
Nombre IUPAC |
8-bromo-6-methylsulfanyl-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C10H12BrNOS.ClH/c1-14-10-5-7(11)4-9-8(10)6-12-2-3-13-9;/h4-5,12H,2-3,6H2,1H3;1H |
Clave InChI |
IMRJSGXCDKYTSS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=CC2=C1CNCCO2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)
methanone](/img/structure/B15304729.png)
![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)




![tert-butyl N-[2-(3-cyclopropyl-1,2-oxazol-5-yl)ethyl]carbamate](/img/structure/B15304781.png)




